molecular formula C18H14BrN7OS3 B282935 N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No. B282935
M. Wt: 520.5 g/mol
InChI Key: HIBVYHBZSWAJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide in lab experiments include its potent antimicrobial and anticancer properties. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. These include further studies on its potential therapeutic applications, investigations into its mechanism of action, and the development of more potent and selective analogs. Additionally, future research could explore the use of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has shown potential in scientific research for its antimicrobial, antifungal, and anticancer properties. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves a multistep reaction process. The first step involves the synthesis of 3-bromobenzyl chloride, which is then reacted with thiourea to form 3-bromobenzylthiourea. The next step involves the reaction of 3-bromobenzylthiourea with potassium thiocyanate to form 5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine. Finally, the 5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is reacted with 1-phenyl-1H-tetrazole-5-thiol and acetic anhydride to form N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide.

Scientific Research Applications

N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C18H14BrN7OS3

Molecular Weight

520.5 g/mol

IUPAC Name

N-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C18H14BrN7OS3/c19-13-6-4-5-12(9-13)10-29-18-23-21-16(30-18)20-15(27)11-28-17-22-24-25-26(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,21,27)

InChI Key

HIBVYHBZSWAJLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)Br

Origin of Product

United States

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